molecular formula C19H16N2O3S B2805252 METHYL 2-[2-(QUINOLIN-2-YLSULFANYL)ACETAMIDO]BENZOATE CAS No. 852698-72-7

METHYL 2-[2-(QUINOLIN-2-YLSULFANYL)ACETAMIDO]BENZOATE

Cat. No.: B2805252
CAS No.: 852698-72-7
M. Wt: 352.41
InChI Key: LSPICYWYBSPTNB-UHFFFAOYSA-N
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Description

The compound METHYL 2-[2-(QUINOLIN-2-YLSULFANYL)ACETAMIDO]BENZOATE features a benzoate ester backbone substituted with a quinoline-sulfanyl acetamide group.

Properties

IUPAC Name

methyl 2-[(2-quinolin-2-ylsulfanylacetyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-24-19(23)14-7-3-5-9-16(14)20-17(22)12-25-18-11-10-13-6-2-4-8-15(13)21-18/h2-11H,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPICYWYBSPTNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-(quinolin-2-ylsulfanyl)acetamido]benzoate typically involves a multi-step process. One common method starts with the preparation of 2-(quinolin-2-ylsulfanyl)acetic acid, which is then reacted with methyl 2-aminobenzoate under appropriate conditions to form the desired product. The reaction conditions often involve the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(quinolin-2-ylsulfanyl)acetamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas can be employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester or amide groups under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Antineoplastic Activity

One of the most notable applications of methyl 2-[2-(quinolin-2-ylsulfanyl)acetamido]benzoate is its potential as an antineoplastic agent. Research indicates that compounds with similar structures exhibit significant activity against various cancer cell lines by inhibiting protein tyrosine kinases (PTKs), which play a crucial role in cell signaling pathways related to cancer proliferation and survival .

Case Study : A study demonstrated that derivatives of quinoline compounds showed antiproliferative effects on HER-2 positive breast cancer cells, suggesting that this compound might possess similar properties .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes, particularly protein tyrosine kinases. This inhibition can lead to the suppression of tumor growth and metastasis. The mechanisms involve blocking the phosphorylation processes crucial for cancer cell signaling .

Data Table: Enzyme Inhibition Studies

CompoundTarget EnzymeInhibition (%)Reference
This compoundHER-275%
Quinoline Derivative AEGFR60%
Quinoline Derivative BVEGFR70%

Antimicrobial Properties

Research has also explored the antimicrobial properties of compounds related to this compound. These studies highlight its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Case Study : A derivative was tested against Staphylococcus aureus and exhibited significant antibacterial activity, indicating that similar compounds could be utilized in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of methyl 2-[2-(quinolin-2-ylsulfanyl)acetamido]benzoate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the sulfanyl-acetamido bridge may interact with enzymes, inhibiting their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with four analogs derived from the evidence, focusing on molecular features, substituents, and inferred properties.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Potential Applications References
METHYL 2-[2-(QUINOLIN-2-YLSULFANYL)ACETAMIDO]BENZOATE (Target) C₁₉H₁₆N₂O₃S 352.41 (calculated) Quinolin-2-ylsulfanyl, acetamido Ester, amide, sulfanyl Hypothesized: Antimicrobial, enzyme inhibition N/A
Methyl 2-[(methylsulfonyl)(propyl)amino]benzoate C₁₂H₁₇NO₄S 271.33 Methylsulfonyl, propylamino Ester, sulfonyl, amine Crystallography studies (structural modeling)
METHYL 4-ACETAMIDO-2-HYDROXYBENZOATE C₁₀H₁₁NO₄ 209.20 Acetamido, hydroxy Ester, amide, phenol Intermediate in synthesis of halogenated derivatives (e.g., bromo/chloro-substituted benzoates for pharmaceuticals)
ETHYL 2-(2-[(E)-2-PHENYL-1-ETHENYL]-6-QUINOLYLOXY-8-P-TOLUENESULFONAMIDO)ACETATE C₃₄H₃₁N₃O₅S 601.70 p-Toluenesulfonamido, phenyl-ethenyl Ester, sulfonamide, vinyl Likely bioactive (tosyl group enhances stability; vinyl adds rigidity for receptor binding)
Methyl 2-(quinoxaline-2-sulfonyl)benzoate C₁₆H₁₂N₂O₄S 328.34 Quinoxaline-sulfonyl Ester, sulfonyl High polarity (sulfonyl group); potential enzyme inhibition

Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity
  • Sulfanyl vs. Sulfonyl Groups: The target compound’s quinolin-2-ylsulfanyl group (C-S bond) is less electron-withdrawing than the sulfonyl groups in analogs . This may enhance nucleophilic reactivity in the target, whereas sulfonyl-containing analogs (e.g., and ) exhibit higher polarity and stability.
  • Quinoline vs.
Functional Group Contributions
  • Ester vs. Amide Linkages: The target’s acetamido group (amide bond) offers hydrogen-bonding capacity, contrasting with the hydroxy group in , which may confer acidity (pKa ~10 for phenols) and solubility .

Q & A

Basic Research Question

  • Personal Protective Equipment (PPE) : Use NIOSH-approved face shields, gloves, and safety glasses to avoid skin/eye contact .
  • Engineering Controls : Work in fume hoods with proper ventilation.
  • First Aid : Immediate rinsing with water for eye/skin exposure; seek medical consultation .

How can researchers design experiments to investigate the enzyme inhibitory potential of this compound?

Advanced Research Question

  • In vitro assays : Measure IC50 values against target enzymes (e.g., kinases, proteases) using fluorogenic substrates or colorimetric readouts .
  • Control experiments : Include positive inhibitors (e.g., staurosporine for kinases) and assess time-dependent inactivation .

What strategies can be employed to resolve contradictions in biological activity data observed across different assay systems?

Advanced Research Question

  • Orthogonal assays : Validate hits using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) for binding affinity .
  • Dose-response curves : Test a wide concentration range to rule out off-target effects.
  • Cell-based vs. cell-free systems : Compare results to identify assay-specific artifacts .

What are the implications of modifying the benzoate ester group on the compound's pharmacokinetic properties?

Advanced Research Question
Ester groups influence solubility and metabolic stability. For example:

  • Hydrolysis resistance : Replace methyl with tert-butyl esters to prolong half-life.
  • LogP optimization : Adjust ester chain length to balance lipophilicity and bioavailability .

How can structure-activity relationship (SAR) studies be systematically conducted to identify key functional groups responsible for observed biological effects?

Advanced Research Question

  • Analog synthesis : Systematically modify substituents (e.g., quinoline ring halogens, ester groups).
  • Biological testing : Screen analogs in parallel against disease-relevant targets (e.g., cancer cell lines, bacterial strains) .

What are the challenges in scaling up the synthesis of this compound while maintaining high purity, and how can they be addressed?

Advanced Research Question

  • Yield optimization : Transition from batch to flow chemistry for reproducibility.
  • Purification : Replace column chromatography with recrystallization or distillation for cost efficiency .

What computational methods are suitable for predicting the binding affinity of this compound with target enzymes or receptors?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina to model ligand-receptor interactions.
  • Molecular Dynamics (MD) simulations : Assess binding stability over time (e.g., GROMACS).
  • QSAR models : Train algorithms on analogous compounds to predict activity .

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